2-氯-4-甲氧基-1-甲基苯

描述

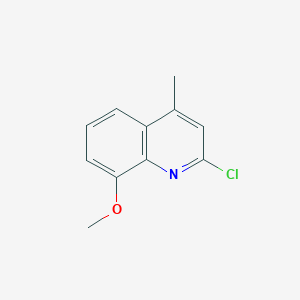

2-Chloro-4-methoxy-1-methylbenzene is a chemical compound with the empirical formula C8H9ClO and a molecular weight of 156.6112. It is also known by its CAS number 54788-38-43.

Synthesis Analysis

The synthesis of 2-Chloro-4-methoxy-1-methylbenzene is not explicitly mentioned in the available resources. However, it might involve Friedel Crafts acylation followed by a Clemmensen Reduction4. These reactions are hindered if the benzene ring is strongly deactivated, meaning the acyl group must go on first4.Molecular Structure Analysis

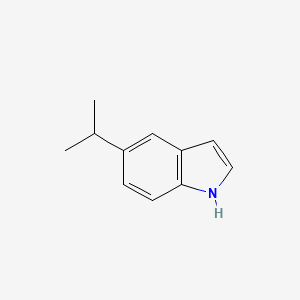

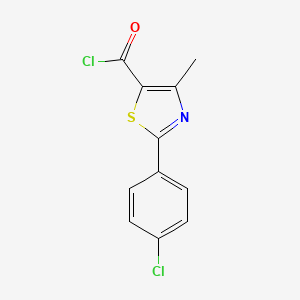

The molecular structure of 2-Chloro-4-methoxy-1-methylbenzene consists of a benzene ring substituted with a chloro, methoxy, and methyl group12. The exact positions of these substituents on the benzene ring determine the specific isomer of the compound.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-4-methoxy-1-methylbenzene are not detailed in the available resources. However, benzene derivatives typically undergo electrophilic substitution reactions5. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate5.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-methoxy-1-methylbenzene are not fully detailed in the available resources. It is known to be a clear liquid at room temperature6.科学研究应用

相关化合物的潜在研究应用

环境研究

对相关化合物(如对羟基苯甲酸酯和其他氯化有机化合物)的研究主要集中在它们在水环境中的存在、命运和行为。这些研究探讨了这些化合物在环境中的相互作用,包括它们的生物降解性和形成更稳定和持久的氯化副产物的潜力(Haman, Dauchy, Rosin, & Munoz, 2015)。

制药和医学研究

类固醇激素衍生物2-甲氧基雌二醇等化合物已被研究其抗肿瘤和抗血管生成作用,暗示了相关甲氧基化合物在了解其对癌症和其他疾病影响的潜在研究途径(Zhu & Conney, 1998)。

高级氧化过程

在环境工程领域,研究已探索了用于处理水介质中难降解化合物(如对乙酰氨基酚)的高级氧化过程(AOPs),导致产生各种副产物。该领域的研究可以为分解或改性2-氯-4-甲氧基-1-甲基苯等化合物的方法提供见解(Qutob, Hussein, Alamry, & Rafatullah, 2022)。

催化过程和合成

将木质素催化氧化为芳香醛,包括甲氧基-羟基衍生物,是另一个重要研究领域。这一过程对于理解复杂有机分子向有价值的化学品转化至关重要,这可能适用于合成或改性2-氯-4-甲氧基-1-甲基苯(Tarabanko & Tarabanko, 2017)。

安全和危害

2-Chloro-4-methoxy-1-methylbenzene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning"6. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)6. Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes)6.

未来方向

The future directions for the study and application of 2-Chloro-4-methoxy-1-methylbenzene are not specified in the available resources. However, as a benzene derivative, it may have potential uses in various fields such as pharmaceuticals, dyes, polymers, and more.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemical expert.

属性

IUPAC Name |

2-chloro-4-methoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZVVVASCILFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426249 | |

| Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxy-1-methylbenzene | |

CAS RN |

54788-38-4 | |

| Record name | 2-CHLORO-4-METHOXY-1-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(S)-1-[(tert-Butyloxycarbonyl)amino]-3-methylbutyl]oxazole-4-carboxylic acid](/img/structure/B1365410.png)

![Methyl 2-{[(4-Methylpyrimidin-2-Yl)carbamoyl]sulfamoyl}benzoate](/img/structure/B1365411.png)

![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)

![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)